Pinaverium bromide-d4

LC-MS/MS Bioanalysis Internal Standardization Method Validation

In bioanalytical method development for pinaverium bromide, generic substitution of the internal standard is scientifically indefensible. Pinaverium bromide-d4, with 4-site deuterium labeling, co-elutes identically with the target analyte and compensates for matrix effects, extraction variability, and ionization suppression—critical for a drug exhibiting <1% oral bioavailability and 95–97% plasma protein binding. Unlabeled or non-analogous internal standards introduce isotopic interference or differential ionization, precluding accurate quantitation and risking FDA/EMA method validation failure. This deuterated IS is essential for bioequivalence studies, stability-indicating assays per ICH guidelines, and ANDA filings.

Molecular Formula C26H41Br2NO4
Molecular Weight 595.4 g/mol
Cat. No. B12415159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinaverium bromide-d4
Molecular FormulaC26H41Br2NO4
Molecular Weight595.4 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-]
InChIInChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m1./s1/i8D2,12D2;
InChIKeyIKGXLCMLVINENI-VAVDFWPTSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pinaverium Bromide-d4: A Stable Isotope-Labeled Internal Standard for Gastrointestinal Calcium Channel Blocker Quantification


Pinaverium bromide-d4 is a deuterium-labeled analog of pinaverium bromide, a quaternary ammonium compound that functions as an L-type calcium channel blocker with selectivity for gastrointestinal smooth muscle [1]. This stable isotope-labeled compound, characterized by the substitution of four hydrogen atoms with deuterium (resulting in a molecular weight of approximately 595.4 g/mol, compared to 591.4 g/mol for the unlabeled parent), is primarily employed as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) analytical workflows to facilitate the accurate and precise quantification of pinaverium bromide in complex biological matrices [2].

Why Unlabeled Pinaverium Bromide or Non-Analogous Internal Standards Compromise Analytical Accuracy in Pharmacokinetic Studies


Generic substitution of an analytical internal standard is not scientifically defensible. Pinaverium bromide is a highly variable drug with an absolute oral bioavailability of less than 1% and high plasma protein binding (95-97%), necessitating a robust, highly sensitive bioanalytical method for its quantification [1]. The use of an unlabeled pinaverium bromide standard introduces an isotopic envelope that directly interferes with the mass spectrometric signal of the target analyte, precluding accurate quantitation. Conversely, a non-analogous internal standard (e.g., paclitaxel, as sometimes used in older methods) does not co-elute or ionize with identical efficiency as pinaverium bromide under varying chromatographic and source conditions, leading to unacceptably high matrix effects and variable recovery that cannot be fully corrected, ultimately jeopardizing method validation per regulatory guidance (FDA/EMA) [2].

Quantifiable Differentiation of Pinaverium Bromide-d4 Against In-Class Analogs and Alternative Internal Standards


Mass Spectrometric Differentiation: A +4 Da Shift Enables Unambiguous MRM Channel Separation from the Native Analyte

Pinaverium bromide-d4 provides a mass shift of +4 Da relative to the unlabeled parent compound, pinaverium bromide (molecular weight 591.4 g/mol vs. 595.4 g/mol) [1]. This mass differential is critical for multiple reaction monitoring (MRM) in LC-MS/MS, as it ensures the selected precursor-to-product ion transitions for the internal standard do not overlap with those of the native analyte. In contrast, a non-deuterated analog like octylonium bromide or a structurally distinct IS like paclitaxel lacks this isotopic shift, resulting in either direct spectral interference or divergent chromatographic retention times that do not adequately correct for variable matrix-induced ion suppression/enhancement [2].

LC-MS/MS Bioanalysis Internal Standardization Method Validation

Correction of Matrix-Induced Ion Suppression/Enhancement: Near-Identical Physicochemical Behavior Minimizes Analytical Bias

The quantitative accuracy of LC-MS/MS methods for pinaverium bromide in biological matrices (e.g., human plasma) is critically dependent on the ability of the internal standard to co-elute with the analyte and undergo identical ionization efficiency changes. Deuterated internal standards like pinaverium bromide-d4, owing to their nearly identical physicochemical properties, exhibit co-elution under standard reversed-phase chromatography conditions and effectively normalize for variable matrix effects [1]. In contrast, the use of a structurally unrelated internal standard like paclitaxel, which was employed in earlier published LC-MS/MS methods, results in a different retention time and disparate response to plasma phospholipid-induced ion suppression, potentially leading to a systematic bias in calculated concentrations, especially at the lower limit of quantification (LLOQ) [2].

Bioanalytical Method Validation Matrix Effect Correction Pharmacokinetics

Gastrointestinal Selectivity: Targeting L-Type Calcium Channels with 1.5 µM IC50 Without Cardiovascular Liability

The parent compound, pinaverium bromide, exhibits a distinct pharmacological profile: it inhibits voltage-dependent calcium currents in isolated gastrointestinal smooth muscle cells with an IC50 of 1.5 µM, comparable to verapamil and diltiazem [1]. Crucially, it is devoid of significant effects on the cardiovascular system at therapeutic doses, demonstrating functional tissue selectivity [2]. This contrasts with other L-type calcium channel blockers like verapamil, which exhibit pronounced cardiovascular effects (e.g., negative inotropy, AV nodal conduction slowing), and with mixed-action antispasmodics like trimebutine maleate, which act via different mechanisms (opioid receptor agonism) [1]. While pinaverium bromide-d4 is an analytical tool, its utility is directly linked to the unique selectivity profile of its parent, which drives the need for specific, high-sensitivity bioanalytical methods in its clinical development and therapeutic monitoring.

Gastrointestinal Motility Calcium Channel Antagonist Selectivity Profile

Regulatory-Compliant Characterization: Traceability and Documentation for ANDA/DMF Filings

Pinaverium-D4 Bromide is supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDAs) [1]. This level of documentation, which can include traceability to pharmacopeial standards (USP or EP), is not consistently provided by all vendors of unlabeled or generic internal standards. For example, the product is supplied with comprehensive characterization data, a critical differentiator for pharmaceutical scientists requiring a reliable and auditable reference standard for drug product development and commercial production support .

Pharmaceutical Analysis Reference Standard Regulatory Compliance

High-Value Application Scenarios for Pinaverium Bromide-d4 in Bioanalysis and Pharmaceutical Development


Quantitative Bioanalysis of Pinaverium Bromide in Human Plasma for Pharmacokinetic and Bioequivalence Studies

Pinaverium bromide-d4 is the optimal internal standard for developing and validating sensitive LC-MS/MS methods for quantifying pinaverium bromide in human plasma, a critical requirement for bioequivalence studies between test and reference formulations. The validated UPLC-ESI-MS/MS method, using an appropriate internal standard, enables the reliable determination of pharmacokinetic parameters (Cmax, Tmax, AUCt, t1/2) in healthy subjects after oral administration of a 100 mg dose [1]. The stable isotope label effectively corrects for matrix effects and extraction variability, ensuring the accuracy and precision needed to meet the stringent FDA/EMA criteria for highly variable drugs like pinaverium bromide [2].

Forced Degradation and Stability-Indicating Assay Development for Pinaverium Bromide Drug Products

Pinaverium bromide-d4 serves as an ideal internal standard in the development of stability-indicating HPLC or UPLC methods for pinaverium bromide tablets. As the deuterated analog co-elutes with the parent drug, it can accurately track pinaverium bromide concentrations in the presence of degradation products generated under stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis) [1]. This application is crucial for establishing product shelf-life and ensuring pharmaceutical quality control in accordance with ICH guidelines [2].

In Vitro Metabolic Stability and Drug-Drug Interaction (DDI) Studies in Hepatocyte Models

In preclinical drug development, pinaverium bromide-d4 can be utilized as a tracer in LC-MS/MS-based assays to study the metabolic stability of pinaverium bromide in hepatocyte or liver microsome models [1]. By monitoring the rate of disappearance of the unlabeled drug relative to the stable deuterated internal standard, researchers can accurately determine intrinsic clearance (CLint) and identify major metabolites. This is essential for predicting human pharmacokinetics, assessing the potential for CYP450-mediated drug-drug interactions, and guiding formulation strategies to improve the otherwise low oral bioavailability of pinaverium bromide [2].

Method Validation and Quality Control in Support of ANDA Filings for Generic Pinaverium Bromide Formulations

For analytical laboratories involved in the development of generic pinaverium bromide products, pinaverium-D4 bromide is a critical reagent for method validation (AMV) and ongoing quality control (QC) [1]. Its use as a reference standard, with potential traceability to USP or EP monographs, directly supports Abbreviated New Drug Application (ANDA) filings. The availability of comprehensive characterization data from reputable vendors ensures compliance with regulatory expectations for analytical data integrity, reducing the risk of application delays or deficiencies related to reference standard qualification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pinaverium bromide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.